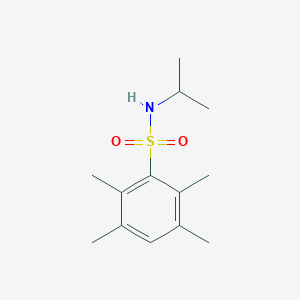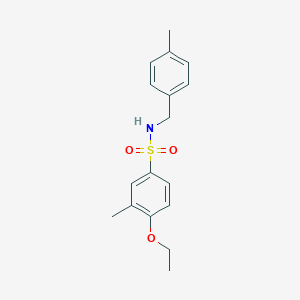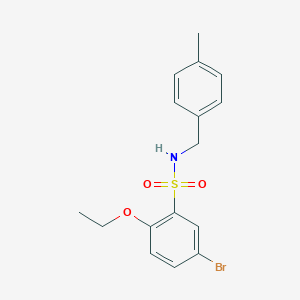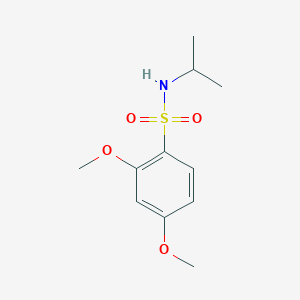
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide, commonly known as ITMBS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. ITMBS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.
Mecanismo De Acción
The mechanism of action of ITMBS in organic electronics is based on its ability to transport charge carriers (holes) from the anode to the active layer of the device. ITMBS has a high hole mobility, which allows for efficient charge transport and improved device performance.
Biochemical and Physiological Effects:
ITMBS has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro, making it a promising material for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of ITMBS for lab experiments are its high purity, solubility in organic solvents, and ease of synthesis. However, ITMBS is relatively expensive compared to other hole-transporting materials, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on ITMBS. One area of interest is the development of new synthetic methods for ITMBS that are more efficient and cost-effective. Another area of research is the investigation of ITMBS for use in other organic electronics applications, such as organic sensors and actuators. Additionally, further studies on the biochemical and physiological effects of ITMBS may uncover new potential applications in the biomedical field.
Métodos De Síntesis
The synthesis of ITMBS involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with isopropylamine. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using recrystallization.
Aplicaciones Científicas De Investigación
ITMBS has been extensively studied for its potential applications in the field of organic electronics. It has been shown to be an effective hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ITMBS has also been investigated for its use in organic field-effect transistors (OFETs) and organic memory devices.
Propiedades
Nombre del producto |
N-isopropyl-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H21NO2S |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
2,3,5,6-tetramethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-8(2)14-17(15,16)13-11(5)9(3)7-10(4)12(13)6/h7-8,14H,1-6H3 |
Clave InChI |
CEGPRJBGXUBALT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)



![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)


